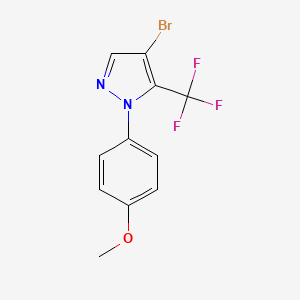
4-Bromo-1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a bromine atom, a methoxyphenyl group, and a trifluoromethyl group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-methoxyphenylhydrazine with 4-bromo-1,1,1-trifluoro-3-buten-2-one. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The resulting product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The pyrazole ring can undergo reduction to form dihydropyrazoles.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution: Formation of iodinated or other halogenated derivatives.
Oxidation: Formation of 4-bromo-1-(4-formylphenyl)-5-(trifluoromethyl)-1H-pyrazole.
Reduction: Formation of 4-bromo-1-(4-methoxyphenyl)-5-(trifluoromethyl)-1,2-dihydropyrazole.
Aplicaciones Científicas De Investigación
4-Bromo-1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-Bromo-1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-1-(4-methylphenyl)-5-(trifluoromethyl)-1H-pyrazole
- 4-Bromo-1-(4-ethoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole
- 4-Bromo-1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole
Uniqueness
4-Bromo-1-(4-methoxyphenyl)-5-(trifluoromethyl)-1H-pyrazole is unique due to the presence of the methoxy group, which can influence its reactivity and biological activity. The trifluoromethyl group also imparts distinct physicochemical properties, such as increased stability and lipophilicity, making it a valuable compound for various applications.
Propiedades
Número CAS |
918339-63-6 |
|---|---|
Fórmula molecular |
C11H8BrF3N2O |
Peso molecular |
321.09 g/mol |
Nombre IUPAC |
4-bromo-1-(4-methoxyphenyl)-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C11H8BrF3N2O/c1-18-8-4-2-7(3-5-8)17-10(11(13,14)15)9(12)6-16-17/h2-6H,1H3 |
Clave InChI |
ZDLFJIYTFXBIRF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=C(C=N2)Br)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12886392.png)


![N-[amino(phenyl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12886403.png)
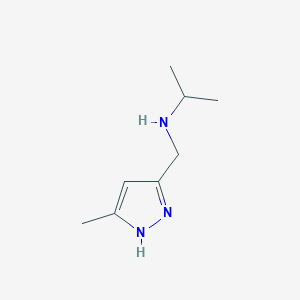
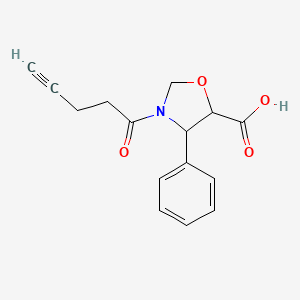
![2-{[(3S)-Oxolan-3-yl]oxy}aniline](/img/structure/B12886425.png)
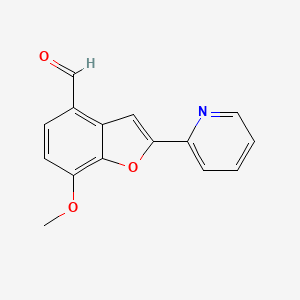
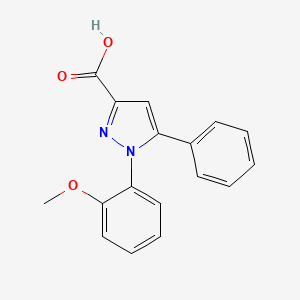
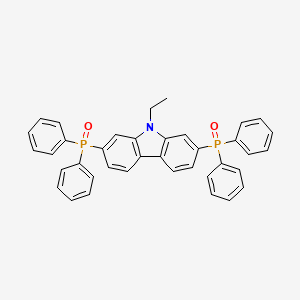

![9b-Methyl-1,2,3,9b-tetrahydrodibenzo[b,d]furan](/img/structure/B12886448.png)

![5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one](/img/structure/B12886468.png)
